molecular formula C15H16N2O B1649617 1-Cyclopropylmethyl-3-(1-naphthyl)urea CAS No. 102433-13-6

1-Cyclopropylmethyl-3-(1-naphthyl)urea

Cat. No.: B1649617
CAS No.: 102433-13-6
M. Wt: 240.3 g/mol
InChI Key: FSZRXJWKROSULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylmethyl-3-(1-naphthyl)urea is a urea derivative featuring a cyclopropylmethyl group attached to the urea nitrogen and a 1-naphthyl substituent. Urea derivatives are widely studied for their biological and chemical properties, including enzyme inhibition, agrochemical applications, and supramolecular chemistry.

Properties

CAS No.

102433-13-6

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

IUPAC Name

1-(cyclopropylmethyl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C15H16N2O/c18-15(16-10-11-8-9-11)17-14-7-3-5-12-4-1-2-6-13(12)14/h1-7,11H,8-10H2,(H2,16,17,18)

InChI Key

FSZRXJWKROSULE-UHFFFAOYSA-N

SMILES

C1CC1CNC(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CC1CNC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Urea Derivatives

The structural uniqueness of 1-cyclopropylmethyl-3-(1-naphthyl)urea lies in its cyclopropylmethyl substituent. Below is a comparative analysis with analogous compounds:

1-(3-Methoxypropyl)-3-(1-naphthyl)urea (CID 282483)
  • Molecular Formula : C₁₅H₁₈N₂O₂
  • Substituent : 3-Methoxypropyl group (linear chain with ether functionality).
  • Key Differences: The methoxy group introduces polarity, enhancing water solubility compared to the nonpolar cyclopropylmethyl group. Collision Cross-Section (CCS) data for CID 282483 (predicted via computational methods):
Adduct m/z CCS (Ų)
[M+H]⁺ 259.14412 159.9
[M+Na]⁺ 281.12606 171.2
[M-H]⁻ 257.12956 163.4

These values suggest a compact molecular conformation, likely influenced by the flexible methoxypropyl chain .

1-Naphthylthiourea (ANTU, CID 61050)
  • Synonyms: α-Naphthylthiourea, ANTU ().
  • Structural Difference : Thiourea (C=S) vs. urea (C=O).
  • Key Differences :
    • Thiourea derivatives like ANTU exhibit distinct electronic properties due to sulfur’s electronegativity and larger atomic radius.
    • ANTU is a rodenticide with acute toxicity linked to its thiourea moiety, whereas urea derivatives are generally less toxic .
Hypothetical Linear Alkyl Analogs

For example, 1-butyl-3-(1-naphthyl)urea:

  • Substituent : Butyl group (flexible, linear).
  • Key Differences :
    • Reduced steric hindrance compared to cyclopropylmethyl.
    • Lower thermal stability due to weaker van der Waals interactions.

Physicochemical and Structural Insights

  • Cyclopropylmethyl vs. The methoxy group in CID 282483 increases hydrogen-bonding capacity, which may improve crystallinity—a property critical for X-ray diffraction studies (referenced in SHELX/ORTEP methodologies in –2).
  • Urea vs. Thiourea :

    • Thioureas (e.g., ANTU) exhibit stronger hydrogen-bond acceptor capacity due to sulfur’s polarizability but are prone to oxidative degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.